2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the piperazine class of compounds, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Synthetic Methods
One study explores ketone derivatives of propargylamines, which share structural similarities with the target compound, demonstrating their use in synthesizing acetylenic 2-pyrazolines and pyrazoles. These products possess notable fluorescent abilities, suggesting applications in materials science for the development of fluorescent markers or probes (I. Odin et al., 2022).
Antimicrobial and Antitubercular Activity
Another area of research involves the design and synthesis of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. This demonstrates the potential of structurally related compounds in developing new antimicrobial agents (S. Srinivasarao et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research has also shown the synthesis of aromatic sulfonamide derivatives, leading to compounds with anti-inflammatory and analgesic properties. These findings suggest possible applications in creating new pain relief medications (H. Abbas et al., 2016).
G Protein-Biased Dopaminergics
A study on the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, similar in structure to the target compound, has led to the discovery of high-affinity dopamine receptor partial agonists. This highlights the compound's potential in designing new therapeutics for psychiatric and neurological disorders (D. Möller et al., 2017).
Tuberculostatic Agents
Further research into pyrazine derivatives revealed their potential in synthesizing tuberculostatic agents, emphasizing the significance of such compounds in addressing tuberculosis and possibly other bacterial infections (H. Foks et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Similar compounds have been shown to inhibit ache, which could suggest that this compound may also interact with ache or similar targets . The inhibition of AChE leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .
Biochemical Pathways
Based on the potential target of action, it can be inferred that this compound may affect the cholinergic system by inhibiting ache and thereby modulating the levels of acetylcholine, a key neurotransmitter involved in many functions including muscle movement, heart rate, memory processing, and more .
Result of Action
If this compound acts similarly to other ache inhibitors, it may lead to an increase in acetylcholine levels at synapses, potentially enhancing cholinergic transmission and affecting various physiological functions such as muscle movement, learning and memory, and more .
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(22-9-3-4-10-22)20-14-23(16-5-1-2-6-19(16)29(20,25)26)15-7-8-17-18(13-15)28-12-11-27-17/h1-2,5-8,13-14H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWCKGSCWMECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.